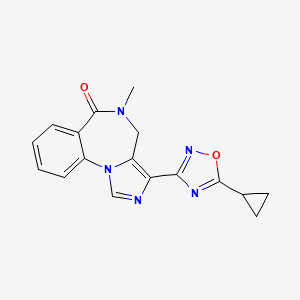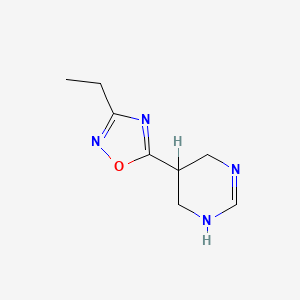![molecular formula C₁₉H₁₅BrF₃N₅O₃ B1662775 1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 189280-13-5](/img/structure/B1662775.png)
1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid” is a fluoroquinolone antibiotic . It is also known as Delafloxacin .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyridine ring, a quinoline ring, and an azetidine ring . The compound has a molecular weight of 881.53 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Antibacterial Potency
A study by Frigola et al. (1994) explored a series of 7-azetidinylquinolones, focusing on their synthesis, biological activity, and structure-activity relationships. They found that certain substitutions in the azetidine moiety significantly enhanced antibacterial potency, especially against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Another study by Kuramoto et al. (2003) reported on a novel 8-chloroquinolone with potent antibacterial activities against various bacteria, including Gram-positive and Gram-negative strains. The structural modifications led to significantly enhanced potency compared to existing antibiotics (Kuramoto et al., 2003).
Structural Optimization for Enhanced Efficacy
- Research by Frigola et al. (1995) also examined the synthesis and structure-activity relationships of stereoisomers of azetidinylquinolones. They found that specific stereochemical configurations at the azetidine and oxazine rings increased in vitro activity and oral efficacy (Frigola et al., 1995).
Antimycobacterial Activities
- Senthilkumar et al. (2009) synthesized fluoroquinolone derivatives for their antimycobacterial activities. They discovered that certain compounds showed significant in vitro and in vivo efficacy against Mycobacterium tuberculosis strains, suggesting potential for tuberculosis treatment (Senthilkumar et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N5O3/c1-25-7-4-27(5-7)15-10(21)2-8-14(13(15)20)28(6-9(16(8)29)19(30)31)18-12(23)3-11(22)17(24)26-18/h2-3,6-7,25H,4-5H2,1H3,(H2,24,26)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVQPGHLHYNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

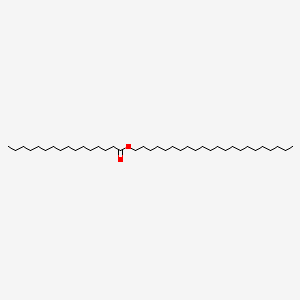
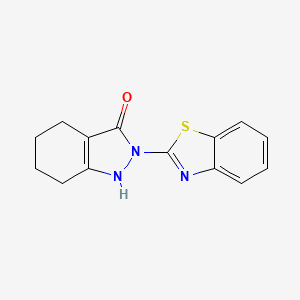
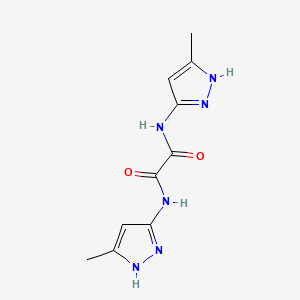
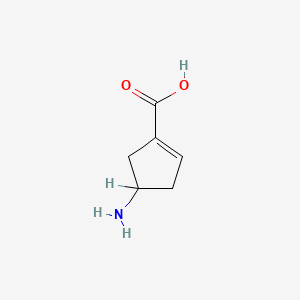
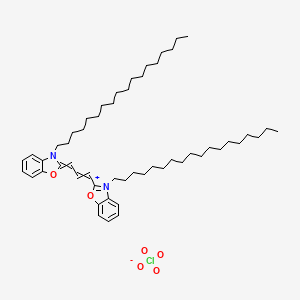
![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)
![butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1662704.png)
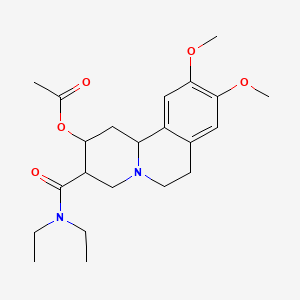
![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)
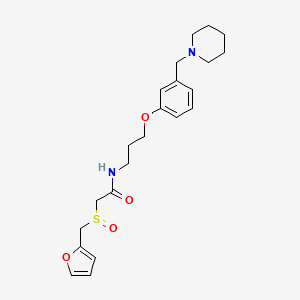
![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)
